molecular formula C15H24N2O B14899467 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14899467
M. Wt: 248.36 g/mol
InChI Key: JEODXZNVDINSFE-UHFFFAOYSA-N
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Description

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C15H24N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of 3,5-dimethylbenzyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with muscarinic receptors, influencing cholinergic signaling pathways . Additionally, its structure allows it to penetrate cell membranes, making it effective in targeting intracellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3,5-dimethylbenzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets . This makes it a valuable compound for research and development in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-[4-[(3,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C15H24N2O/c1-13-9-14(2)11-15(10-13)12-17-5-3-16(4-6-17)7-8-18/h9-11,18H,3-8,12H2,1-2H3

InChI Key

JEODXZNVDINSFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN2CCN(CC2)CCO)C

Origin of Product

United States

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